Product packaging for Benzo[h]quinolin-4(1H)-one, 2,3-dihydro-(Cat. No.:CAS No. 883-22-7)

Benzo[h]quinolin-4(1H)-one, 2,3-dihydro-

Cat. No.: B15490967
CAS No.: 883-22-7
M. Wt: 197.23 g/mol
InChI Key: VBDZFQKZVOOQQF-UHFFFAOYSA-N
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Description

Benzo[h]quinolin-4(1H)-one, 2,3-dihydro- is a partially hydrogenated quinoline derivative characterized by a fused bicyclic structure with a ketone group at position 4 and a partially saturated dihydro ring system. This scaffold serves as a critical intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules. Its structural rigidity and electronic properties make it amenable to functionalization at positions 2 and 3, enabling diverse pharmacological applications, such as enzyme inhibition (e.g., CYP1B1) and antimicrobial activity . Key synthetic routes involve acid- or base-catalyzed isomerization of substituted 2′-aminochalcones or microwave-assisted cyclization using catalysts like indium(III) chloride .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO B15490967 Benzo[h]quinolin-4(1H)-one, 2,3-dihydro- CAS No. 883-22-7

Properties

CAS No.

883-22-7

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

2,3-dihydro-1H-benzo[h]quinolin-4-one

InChI

InChI=1S/C13H11NO/c15-12-7-8-14-13-10-4-2-1-3-9(10)5-6-11(12)13/h1-6,14H,7-8H2

InChI Key

VBDZFQKZVOOQQF-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C1=O)C=CC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Aryl-Substituted Derivatives

  • 2-(2-Fluorophenyl)-2,3-dihydrobenzo[h]quinolin-4(1H)-one (1c): The 2-fluorophenyl group introduces electron-withdrawing effects, enhancing electrophilic reactivity. NMR data (δ 7.90–7.09 ppm for aromatic protons) confirm steric and electronic modulation of the dihydro ring .
  • 4-(4-Nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one: The nitro group at position 4 increases polarity (PSA = 72.24 Ų) and boiling point (558.7°C), while reducing solubility in nonpolar solvents .
  • 2-(3,4-Dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one: Dichlorophenyl substitution at position 2 yields a yellow solid with high yield (92%) and distinct ¹³C NMR signals (e.g., δ 193.1 ppm for C=O) .

Table 1: Substituent Effects on Physical Properties

Compound Substituent Melting Point (°C) Yield (%) Reference
1c 2-Fluorophenyl 58
64257-36-9 4-Nitrophenyl 220–221 63
2-(3,4-Dichlorophenyl)-derivative 3,4-Dichlorophenyl 92

Heterocyclic Analogues

  • 6-Methyl-2,3-dihydroquinolin-4(1H)-one: A simpler analogue with a methyl group at position 6 (MW = 161.2 g/mol). The methyl group enhances lipophilicity (logP = 1.8) but reduces hydrogen-bonding capacity .
  • 2-(2'-Hydroxy-5-methyl coumarin-1-yl)-2,3-dihydroquinazoline-4(1H)-one : A coumarin-fused derivative with a hydroxy group enabling π-π stacking and hydrogen bonding, as confirmed by IR (3447 cm⁻¹ for OH) .

Spectroscopic Characterization

  • ¹H NMR Shifts : Fluorinated derivatives (e.g., 1c) show downfield shifts for aromatic protons (δ 7.90–7.09 ppm) due to electron-withdrawing effects . In contrast, methoxy-substituted compounds (e.g., ) exhibit upfield shifts (δ 3.59 ppm for OCH₃) .
  • IR Spectroscopy : Carbonyl stretches (C=O) range from 1649 cm⁻¹ (benzodioxol derivatives) to 1663 cm⁻¹ (diazepine-fused analogues), reflecting conjugation differences .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Benzo[h]quinolin-4(1H)-one, 2,3-dihydro- derivatives?

  • Methodological Answer : The compound is typically synthesized via acid- or base-catalyzed condensation reactions. For example, derivatives with bromophenyl substituents are prepared by reacting 2-bromobenzaldehyde with amines and ketones under acidic conditions . Microwave-assisted synthesis using InCl₃ as a catalyst (e.g., 63% yield in 5 minutes) offers a faster, greener alternative .

Table 1 : Common Synthetic Pathways

MethodCatalyst/SolventYieldKey Reference
Acid-catalyzed condensationH₂SO₄~60%
Microwave-assistedInCl₃63%
Domino reactionsBase/Heat70-85%

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example, SCXRD revealed a dihedral angle of 57.84° between the quinoline core and substituted benzene ring in a chloro-dimethyl derivative, with intermolecular N–H⋯N hydrogen bonds stabilizing the crystal lattice . NMR (¹H/¹³C) and IR spectroscopy complement structural analysis by confirming functional groups and substituent positions .

Q. What are the key physicochemical properties of this compound?

  • Methodological Answer : The molecular formula is C₉H₉NO (MW: 147.18 g/mol) . Key properties include:

  • LogP : ~2.5 (predicted via XLogP3) .
  • Hydrogen bonding : 2 donors, 4 acceptors .
  • Solubility : Moderate in polar aprotic solvents (e.g., DMSO) but poor in water .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with bulky substituents?

  • Methodological Answer : Steric hindrance from bulky groups (e.g., 4-nitrophenyl) reduces yields in traditional methods. Strategies include:

  • Microwave activation : Enhances reaction kinetics and reduces byproducts .
  • Domino reactions : Multi-step processes (e.g., SNAr-terminated sequences) improve regioselectivity .
  • Solvent tuning : Using DMF or THF increases solubility of intermediates .

Q. What mechanisms explain contradictory bioactivity data across similar quinolinone derivatives?

  • Methodological Answer : Structural nuances significantly impact bioactivity. For example:

  • Hydroxyl/methoxy groups : Enhance antioxidant activity but reduce membrane permeability .
  • Phenyl substitutions : Chloro or nitro groups increase anticancer potency but may induce toxicity .
  • Table 2 : Bioactivity Comparison of Analogues
CompoundKey ModificationIC₅₀ (Cancer Cells)
5-Hydroxy-7-methoxy derivativeHydroxyl + methoxy12 μM
3-(4-Methoxyphenyl) derivativePhenyl substitution8 μM
Parent compound (no substituents)>50 μM

Q. How do computational models predict binding affinities with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with targets like kinases or DNA. For example:

  • π-π stacking : The quinoline core binds aromatic residues in kinase active sites .
  • Hydrogen bonding : The carbonyl group interacts with catalytic lysine residues .
  • Limitations : False positives may arise due to conformational flexibility; experimental validation via SPR or ITC is critical .

Q. What strategies resolve spectral overlaps in NMR analysis of complex derivatives?

  • Methodological Answer : Advanced techniques include:

  • 2D NMR (COSY, HSQC) : Resolves coupling patterns in crowded regions (e.g., aromatic protons) .
  • Isotopic labeling : ¹³C-enriched samples clarify carbon connectivity .
  • Variable-temperature NMR : Reduces signal broadening caused by dynamic processes .

Data Contradiction Analysis

Q. Why do some studies report high anticancer activity while others show minimal effects?

  • Methodological Answer : Discrepancies arise from:

  • Cell line variability : Sensitivity differs between HeLa (high activity) and MCF-7 (low activity) .
  • Assay conditions : Serum-free media may exaggerate cytotoxicity compared to physiological conditions .
  • Metabolic stability : Rapid hepatic clearance in vivo reduces efficacy observed in vitro .

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